molecular formula C12H4Cl4S B13039947 1,3,7,9-Tetrachlorodibenzothiophene CAS No. 134705-51-4

1,3,7,9-Tetrachlorodibenzothiophene

Cat. No.: B13039947
CAS No.: 134705-51-4
M. Wt: 322.0 g/mol
InChI Key: GUFACPUHGVZSQJ-UHFFFAOYSA-N
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Description

1,3,7,9-Tetrachlorodibenzothiophene is a polychlorinated dibenzothiophene, a class of compounds known for their structural similarity to polychlorinated dibenzofurans and polychlorinated dibenzo-p-dioxins. These compounds are sulfur-containing dioxin-like chemicals that have been detected in various environmental matrices and are considered to pose potential ecological health risks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7,9-Tetrachlorodibenzothiophene typically involves the chlorination of dibenzothiophene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include elevated temperatures to facilitate the chlorination process .

Industrial Production Methods

it is likely that large-scale production would follow similar chlorination processes as those used in laboratory synthesis, with additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,7,9-Tetrachlorodibenzothiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3,7,9-Tetrachlorodibenzothiophene involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can induce the expression of various genes involved in xenobiotic metabolism, leading to the production of enzymes such as cytochrome P450s. These enzymes can further metabolize the compound, potentially leading to the formation of reactive intermediates that can cause cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,7,9-Tetrachlorodibenzothiophene is unique due to its specific chlorine substitution pattern, which can influence its chemical reactivity, environmental behavior, and toxicological properties. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for studying the effects of polychlorinated dibenzothiophenes .

Properties

CAS No.

134705-51-4

Molecular Formula

C12H4Cl4S

Molecular Weight

322.0 g/mol

IUPAC Name

1,3,7,9-tetrachlorodibenzothiophene

InChI

InChI=1S/C12H4Cl4S/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)11/h1-4H

InChI Key

GUFACPUHGVZSQJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1SC3=C2C(=CC(=C3)Cl)Cl)Cl)Cl

Origin of Product

United States

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